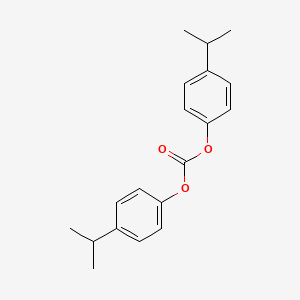
Bis(4-propan-2-ylphenyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(4-propan-2-ylphenyl) carbonate can be synthesized through the reaction of 4-propan-2-ylphenol with phosgene or diphenyl carbonate. The reaction typically involves the use of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of diphenyl carbonate as a safer alternative to phosgene. The reaction is conducted in a solvent-free environment or in the presence of a suitable solvent, such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the carbonate ester, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-propan-2-ylphenyl) carbonate undergoes various chemical reactions, including:
Transesterification: Reaction with alcohols to form different carbonate esters.
Hydrolysis: Reaction with water to produce 4-propan-2-ylphenol and carbon dioxide.
Polymerization: Reaction with diols or diamines to form polycarbonates or polyurethanes.
Common Reagents and Conditions
Transesterification: Catalyzed by acids or bases, typically conducted at elevated temperatures.
Hydrolysis: Occurs in the presence of water and an acid or base catalyst.
Polymerization: Involves the use of catalysts such as tin or titanium compounds, conducted at high temperatures.
Major Products Formed
Transesterification: Produces various carbonate esters.
Hydrolysis: Yields 4-propan-2-ylphenol and carbon dioxide.
Polymerization: Results in the formation of polycarbonates or polyurethanes.
Aplicaciones Científicas De Investigación
Bis(4-propan-2-ylphenyl) carbonate has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polycarbonates and polyurethanes, which are valuable materials in the production of plastics, adhesives, and coatings.
Materials Science: Employed in the development of high-performance materials with enhanced mechanical and thermal properties.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Green Chemistry: Utilized in the synthesis of environmentally friendly polymers and materials.
Mecanismo De Acción
The mechanism of action of bis(4-propan-2-ylphenyl) carbonate involves its reactivity as a carbonate ester. In polymerization reactions, it acts as a monomer that undergoes condensation with diols or diamines to form long-chain polymers. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of polycarbonate or polyurethane linkages. The molecular targets and pathways involved in these reactions are primarily related to the formation of covalent bonds between the monomer units.
Comparación Con Compuestos Similares
Similar Compounds
Bis(phenyl) carbonate: Similar structure but lacks the isopropyl groups, resulting in different reactivity and properties.
Bis(methyl salicyl) carbonate: Contains methyl and salicyl groups, used in different applications such as melt polymerization.
Bis(pentafluorophenyl) carbonate: Contains pentafluorophenyl groups, used in peptide synthesis and other specialized applications.
Uniqueness
Bis(4-propan-2-ylphenyl) carbonate is unique due to the presence of isopropyl groups, which influence its reactivity and the properties of the resulting polymers. These groups can enhance the thermal stability and mechanical strength of the materials synthesized from this compound, making it valuable in high-performance applications.
Propiedades
Número CAS |
2167-55-7 |
|---|---|
Fórmula molecular |
C19H22O3 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
bis(4-propan-2-ylphenyl) carbonate |
InChI |
InChI=1S/C19H22O3/c1-13(2)15-5-9-17(10-6-15)21-19(20)22-18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3 |
Clave InChI |
FAMYXRBOUQOMGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
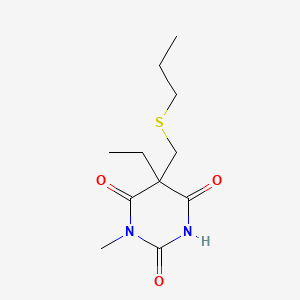
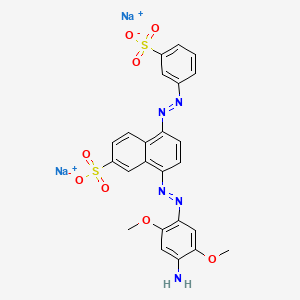

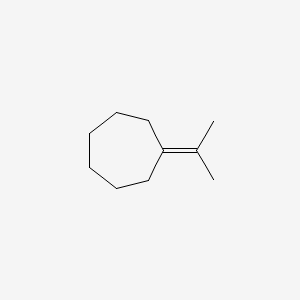
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)

![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)
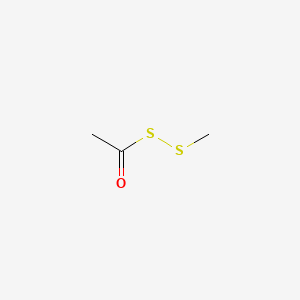
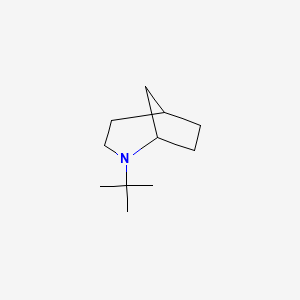

![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)


